molecular formula C20H25N5OS B2454264 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097889-46-6

6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2454264
CAS No.: 2097889-46-6
M. Wt: 383.51
InChI Key: YRHYHVRBEDSLKN-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
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Properties

IUPAC Name

6-tert-butyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-20(2,3)16-4-5-17(26)25(23-16)12-14-6-9-24(10-7-14)19-18-15(8-11-27-18)21-13-22-19/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHYHVRBEDSLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2320178-26-3) is a complex organic compound that has garnered attention for its potential biological activities. This article compiles various studies and findings related to its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5OSC_{19}H_{23}N_{5}OS with a molecular weight of 369.5 g/mol. The compound features a thieno[3,2-d]pyrimidine moiety linked to a piperidine ring, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃N₅OS
Molecular Weight369.5 g/mol
CAS Number2320178-26-3

Antimicrobial Activity

One of the primary areas of research has focused on the antimicrobial properties of this compound. Studies have shown that derivatives of pyridazinones exhibit significant antimicrobial activity against various pathogens. For instance, the compound was evaluated against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values indicated that the compound possesses potent antimicrobial effects, comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome bd oxidase (Cyt-bd), affecting the oxidative phosphorylation pathway in Mycobacterium tuberculosis. This inhibition leads to ATP depletion, which is critical in the survival and proliferation of the bacteria .

Study on Antimicrobial Effects

A recent study explored the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

In Vivo Studies

In vivo studies using rodent models have demonstrated that this compound exhibits anti-inflammatory properties. It was administered at varying doses, and results showed a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as an anti-inflammatory agent in conditions such as arthritis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good bioavailability with a favorable distribution in tissues. Toxicological assessments have shown low acute toxicity levels in animal models, suggesting a promising safety profile for further development .

Scientific Research Applications

Pharmacological Studies

Research indicates that 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits significant pharmacological potential. It has been shown to inhibit cytochrome bd oxidase (Cyt-bd), which plays a crucial role in energy metabolism in bacteria such as Mycobacterium tuberculosis and Mycobacterium bovis BCG .

Key Findings:

  • Inhibition of Cyt-bd: This inhibition leads to ATP depletion in target bacteria, suggesting a potential therapeutic application against tuberculosis .
  • Cellular Impact: The compound may influence cellular functions, including cell signaling pathways and gene expression .

Biochemical Research

The compound serves as a valuable tool for investigating biochemical pathways. Its ability to act as an inhibitor allows researchers to explore the mechanisms of action of various enzymes and their roles in metabolic processes.

Applications:

  • Fluorescent Probes: By labeling or modifying this compound, it can be used as a fluorescent probe to study protein interactions and cellular localization .

Drug Development

Given its biological activity against pathogenic bacteria, this compound is being explored for its potential use in drug development. The unique structural features of the compound may lead to the design of new antibiotics or therapeutic agents targeting resistant strains of bacteria.

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Mycobacterium tuberculosis. Results indicated that the compound effectively inhibited bacterial growth by disrupting energy metabolism through Cyt-bd inhibition.

Case Study 2: Cellular Mechanisms

Another study focused on the cellular mechanisms affected by this compound. Researchers utilized it to observe changes in gene expression profiles in treated cells compared to controls. The findings suggested that the compound modulates several pathways associated with stress responses and metabolic regulation.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step protocols, as outlined below:

StepReaction TypeReagents/ConditionsYieldReference
1CyclocondensationHydrazine hydrate, acetic acid, reflux (110°C, 8 h)62%
2Alkylationtert-Butyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF (80°C, 12 h)58%
3Nucleophilic Substitution4-Chlorothieno[3,2-d]pyrimidine, NaH, DMF (130°C, 16 h)45%
4Reductive AminationPd/C, H<sub>2</sub> (1 atm), methanol (rt, 24 h)72%
  • Step 1 : Cyclocondensation of a pyridazinone precursor with hydrazine forms the dihydropyridazin-3-one core.

  • Step 2 : tert-Butyl group introduction via alkylation under basic conditions.

  • Step 3 : Coupling of the piperidine-thienopyrimidine moiety via nucleophilic substitution, leveraging the chloride leaving group on thienopyrimidine .

  • Step 4 : Final reductive amination to stabilize the piperidine linker .

Dihydropyridazinone Core

The 2,3-dihydropyridazin-3-one ring exhibits dual reactivity:

  • Electrophilic Aromatic Substitution : The electron-deficient pyridazinone ring undergoes nitration or halogenation at the C5 position under acidic conditions.

  • Redox Reactions : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the N–N bond, yielding a tetrahydropyridazine derivative .

Piperidine-Thienopyrimidine Substituent

  • Nucleophilic Substitution : The thieno[3,2-d]pyrimidine’s 4-chloro group reacts with amines (e.g., piperidine derivatives) under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) .

  • Oxidation : Piperidine’s tertiary nitrogen resists oxidation, but the thienopyrimidine sulfur can be oxidized to sulfone derivatives using mCPBA .

Tert-Butyl Group

  • Stability : The bulky tert-butyl group hinders electrophilic attacks on adjacent positions but can undergo acid-catalyzed dealkylation under harsh conditions (H<sub>2</sub>SO<sub>4</sub>, 100°C).

Nucleophilic Substitution at Thienopyrimidine

The 4-chlorothieno[3,2-d]pyrimidine reacts with piperidine-4-ylmethyl intermediates via an S<sub>N</sub>Ar mechanism. The electron-withdrawing effect of the pyrimidine ring activates the chloride for displacement by amines .

Reductive Amination

The secondary amine in the piperidine linker undergoes reductive amination with ketone intermediates, forming stable C–N bonds under hydrogenation conditions .

Side Reactions and Byproducts

  • Hydrolysis : Prolonged exposure to aqueous base degrades the thienopyrimidine ring, forming thiourea derivatives .

  • Rearrangement : Heating above 150°C induces ring-opening of the dihydropyridazinone, generating hydrazine byproducts.

Characterization Data

Key spectroscopic signatures confirm successful synthesis:

  • <sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>): δ 7.46 (d, 1H, thieno-H), 3.82 (m, 2H, piperidine-CH<sub>2</sub>), 1.42 (s, 9H, tert-butyl) .

  • HRMS : [M+H]<sup>+</sup> m/z 383.5 (calculated for C<sub>20</sub>H<sub>23</sub>N<sub>5</sub>OS).

Preparation Methods

Synthetic Strategies for Core Fragment Preparation

Thieno[3,2-d]pyrimidin-4-yl Piperidine Synthesis

The thieno[3,2-d]pyrimidine core is typically synthesized from 2-aminothiophene-3-carbonitrile derivatives. As demonstrated in analogous systems, cyclocondensation with formamidine acetate under reflux conditions yields the pyrimidine ring. For piperidine functionalization, 1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine serves as a key intermediate. This is achieved via nucleophilic aromatic substitution (SNAr) between 4-chlorothieno[3,2-d]pyrimidine and piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Critical Parameters:
  • Temperature : 80–100°C
  • Solvent : Polar aprotic solvents (DMF, DMSO)
  • Yield : 60–75%

6-Tert-butyl-2,3-dihydropyridazin-3-one Construction

The dihydropyridazinone fragment is prepared through cyclization of tert-butyl-substituted hydrazine derivatives. A validated approach involves:

  • Knoevenagel condensation : tert-Butyl acetoacetate reacts with glyoxylic acid to form α,β-unsaturated ketone intermediates.
  • Hydrazine cyclization : The ketone intermediate undergoes cyclization with hydrazine hydrate, yielding 6-tert-butyl-2,3-dihydropyridazin-3-one.

Optimization Insight : Microwave irradiation reduces reaction time from 12 hours (thermal) to 30 minutes while improving yield by 15–20%.

Stepwise Preparation Methods

Fragment Coupling via Alkylation

The methylene bridge between the piperidine and dihydropyridazinone is established through nucleophilic alkylation:

  • Intermediate activation : 6-Tert-butyl-2,3-dihydropyridazin-3-one is treated with NaH in THF to generate an enolate.
  • Alkylation : Reaction with 1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethyl bromide proceeds at 0°C to room temperature.

Reaction Conditions :

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Sodium hydride (NaH)
Temperature 0°C → 25°C
Yield 50–65%

Alternative Coupling via Reductive Amination

For improved regioselectivity, reductive amination offers a complementary pathway:

  • Aldehyde formation : Oxidize the piperidine-methyl group to a carbonyl using MnO₂.
  • Condensation : React with dihydropyridazinone amine under Dean-Stark conditions.
  • Reduction : Use NaBH₃CN to reduce the imine intermediate.

Advantages :

  • Avoids harsh alkylating agents
  • Achieves 70–78% yield

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Yield (%) Scalability Purity (HPLC)
Alkylation 50–65 Moderate >90%
Reductive Amination 70–78 High >95%

Reductive amination outperforms alkylation in yield and purity due to milder conditions and reduced side reactions.

Byproduct Formation

  • Alkylation route : Competing N-alkylation of the pyridazinone nitrogen occurs in 10–15% cases, requiring chromatographic separation.
  • Reductive amination : Minimal byproducts (<5%) due to precise stoichiometric control.

Optimization Techniques

Microwave-Assisted Cyclization

Adopting microwave irradiation for cyclization steps reduces reaction times by 60–80% while enhancing yields. For example:

  • Thermal method : 12 hours, 65% yield
  • Microwave : 30 minutes, 78% yield

Catalytic Enhancements

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) introduces efficiency in piperidine-thienopyrimidine bond formation:

  • Catalyst : Pd₂(dba)₃/Xantphos
  • Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
  • Yield improvement : +12–18% versus SNAr

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group induces steric effects during alkylation, slowing reaction kinetics. Mitigations include:

  • Higher dilution : Reduces intermolecular interactions (0.1 M optimal)
  • Phase-transfer catalysts : Tetrabutylammonium bromide accelerates anion formation

Purification Difficulties

Co-elution of structurally similar byproducts necessitates:

  • Two-step chromatography : Silica gel followed by reverse-phase C18
  • Crystallization : Ethanol/water (7:3) achieves >99% purity

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the thieno[3,2-d]pyrimidine core with functionalized piperidine and pyridazinone moieties. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki) for introducing substituents .
  • Cyclization : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen to form the pyridazinone ring .
  • Critical Conditions : Temperature (60–120°C), pH control (neutral to slightly basic), and catalyst loading (e.g., 5–10 mol% PdCl₂) .
Reaction Step Key Reagents/Conditions Yield Optimization Tips
Piperidine-thienopyrimidine couplingPdCl₂, CuI, triethylamine, refluxUse degassed solvents to prevent side reactions
Pyridazinone formationEthanol/DMF, 80°C, 12 hrMonitor pH to avoid decomposition of intermediates

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., tert-butyl group at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms the dihydropyridazinone conformation .

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, poorly soluble in water. Use sonication for aqueous suspensions .
  • Stability : Store at –20°C under inert gas (N₂/Ar). Degrades in acidic conditions (pH < 5) via pyridazinone ring opening .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at 10–100 µM concentrations .
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-hr exposure .

Q. How are impurities or byproducts identified during synthesis?

Methodological Answer:

  • HPLC-PDA/MS : Detects intermediates with unreacted tert-butyl or piperidine groups .
  • Side Reactions : Common byproducts include de-tert-butylated analogs (e.g., 6-H-pyridazinone) or oxidized thienopyrimidine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain its interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : The tert-butyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the pyridazinone hydrogen-bonds with catalytic lysine residues .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 0.5–5 µM) and stoichiometry .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Modular Modifications :
  • Piperidine Substitution : Replace with morpholine to enhance solubility (logP reduction by ~0.5 units) .
  • Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target selectivity .
    • Data-Driven SAR : Correlate IC₅₀ values with substituent electronegativity using Hammett plots .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based) to reduce variability .
  • Meta-Analysis : Pool data from >3 independent studies to identify outliers (e.g., conflicting IC₅₀ values due to protein binding differences) .

Q. How are in vivo pharmacokinetic parameters optimized for this compound?

Methodological Answer:

  • Prodrug Design : Mask the pyridazinone with acetyl groups to enhance oral bioavailability (e.g., AUC increase by 2–3× in rodent models) .
  • Microsomal Stability Testing : Identify metabolic hotspots (e.g., CYP3A4-mediated tert-butyl oxidation) using liver microsomes + NADPH .

Q. What computational models predict its off-target effects or toxicity?

Methodological Answer:

  • Chemoproteomics : Use affinity-based probes to map interactomes in HEK293T lysates .
  • ToxCast Screening : Predict hepatotoxicity via mitochondrial membrane potential assays (JC-1 dye) .

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